3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone: is an organic compound featuring a dioxane ring and a nitro group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. Common catalysts for the dioxane formation include Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and acetalization processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring or the aromatic ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a nickel catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonic acids can be used.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action for 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone would depend on its specific application. In chemical reactions, the dioxane ring can act as a protecting group, stabilizing reactive intermediates. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .
Comparison with Similar Compounds
- 3-(1,3-Dioxan-2-yl)aniline
- 3-(1,3-Dioxan-2-yl)phenol
- 4-(1,3-Dioxan-2-yl)-2-nitrophenol
Comparison: 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone is unique due to the presence of both a dioxane ring and a nitro group, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(5-6-13-18-7-2-8-19-13)10-3-1-4-11(9-10)14(16)17/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADILSHUVAVFTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645934 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-21-5 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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